molecular formula C12H29N4P B8449183 2-tert-butylimino-N,N-diethyl-1-methyl-1,3,2lambda5-diazaphosphinan-2-amine

2-tert-butylimino-N,N-diethyl-1-methyl-1,3,2lambda5-diazaphosphinan-2-amine

Cat. No.: B8449183
M. Wt: 260.36 g/mol
InChI Key: QVYVNGHJWPTWAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylimino-N,N-diethyl-1-methyl-1,3,2lambda5-diazaphosphinan-2-amine typically involves the reaction of diethylamine with a tert-butyliminophosphorane precursor . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Diethylamine} + \text{tert-Butyliminophosphorane} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-tert-butylimino-N,N-diethyl-1-methyl-1,3,2lambda5-diazaphosphinan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, epoxides, and aziridines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and substrates used. For example, in the ring-opening of epoxides, the product is typically a hydroxyl-substituted compound .

Mechanism of Action

The mechanism of action of 2-tert-butylimino-N,N-diethyl-1-methyl-1,3,2lambda5-diazaphosphinan-2-amine involves its ability to act as a strong base. It can deprotonate acidic substrates, facilitating various chemical transformations. The molecular targets and pathways involved include nucleophilic attack on electrophilic centers and stabilization of transition states in catalytic reactions .

Properties

Molecular Formula

C12H29N4P

Molecular Weight

260.36 g/mol

IUPAC Name

2-tert-butylimino-N,N-diethyl-1-methyl-1,3,2λ5-diazaphosphinan-2-amine

InChI

InChI=1S/C12H29N4P/c1-7-16(8-2)17(14-12(3,4)5)13-10-9-11-15(17)6/h13H,7-11H2,1-6H3

InChI Key

QVYVNGHJWPTWAD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1(=NC(C)(C)C)NCCCN1C

Origin of Product

United States

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